molecular formula C16H11N B14515480 4-[(4-Methylphenyl)ethynyl]benzonitrile CAS No. 62856-06-8

4-[(4-Methylphenyl)ethynyl]benzonitrile

Cat. No.: B14515480
CAS No.: 62856-06-8
M. Wt: 217.26 g/mol
InChI Key: VOVVWXDKQIHWIA-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)ethynyl]benzonitrile (C₁₆H₁₁N) is a rigid, linear aromatic compound featuring a benzonitrile core linked to a 4-methylphenyl group via an ethynyl (–C≡C–) bridge. This structure confers significant conjugation, influencing its electronic and optical properties. The compound is typically synthesized via Sonogashira coupling, a palladium/copper-catalyzed cross-coupling reaction between aryl halides and terminal alkynes, as demonstrated in its synthesis using bis(benzonitrile)palladium(II) dichloride and copper(I) iodide under inert conditions . Its applications span materials science, particularly in organic electronics and liquid crystals, due to its planar geometry and π-conjugation .

Properties

CAS No.

62856-06-8

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

4-[2-(4-methylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C16H11N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11H,1H3

InChI Key

VOVVWXDKQIHWIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include:

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Base: Triethylamine or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

4-[(4-Methylphenyl)ethynyl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)ethynyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethynyl-Linked Benzonitrile Derivatives

Compound Name Structural Feature Key Properties/Applications Synthesis Method
4-[(4-Methylphenyl)ethynyl]benzonitrile Ethynyl bridge, methyl substituent High conjugation, rigid backbone Sonogashira coupling
4-((4'-Naphthyl-biphenyl)ethynyl)benzonitrile (2i) Extended biphenyl-naphthyl conjugation Enhanced optical absorption; OLEDs Sonogashira coupling
4-Ethynylbenzonitrile No methyl substituent Lower lipophilicity; intermediate Sonogashira coupling

Key Insights :

  • The methyl group in this compound increases steric bulk and electron-donating effects compared to 4-ethynylbenzonitrile, altering solubility and solid-state packing .
  • Extended conjugation in 2i shifts UV-Vis absorption to longer wavelengths, making it suitable for optoelectronic devices .

Thiophene-Containing Analogues

Compound Name Structural Feature Key Properties/Applications Synthesis Method
4-(5-(4-Methylphenyl)thiophen-2-yl)benzonitrile Thiophene ring, methyl substituent Redox activity; electrochromic materials Suzuki coupling
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) Thiophene with electron-withdrawing F Fluorosolvatochromism; sensors Cross-coupling

Key Insights :

  • Thiophene derivatives exhibit lower conjugation rigidity than ethynyl-linked compounds due to sulfur's larger atomic radius, reducing planarity .
  • Electron-withdrawing groups (e.g., –F in MOT) enhance intramolecular charge transfer, enabling solvent-dependent fluorescence .

Stilbene and Donor-Acceptor Systems

Compound Name Structural Feature Key Properties/Applications Synthesis Method
4-(Dimethylamino)-4′-cyanostilbene Stilbene backbone, donor-acceptor pair Strong fluorescence; nonlinear optics Wittig reaction
This compound Ethynyl bridge (no donor-acceptor) Moderate dipole moment; liquid crystals Sonogashira coupling

Key Insights :

  • Stilbene derivatives with donor-acceptor groups (e.g., dimethylamino and cyano) exhibit stronger solvatochromic effects than ethynyl-linked benzonitriles .
  • The ethynyl bridge in this compound provides rigidity without strong dipole-dipole interactions, favoring crystalline packing .

Heterocyclic Derivatives

Compound Name Structural Feature Key Properties/Applications Synthesis Method
4-[(3-Methyl-5-thioxo-triazol-4-yl)iminomethyl]benzonitrile Triazole-thione moiety Antifungal activity Condensation
1,4-Phenylene-bisthiazole carboxylate Bis-thiazole core Bioactivity; coordination chemistry Hantzsch condensation

Key Insights :

  • Heterocycles like triazoles and thiazoles introduce hydrogen-bonding sites , enhancing biological activity but reducing thermal stability compared to ethynyl systems .
  • Ethynyl-linked benzonitriles prioritize electronic properties over bioactivity, making them more suitable for materials science .

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